![molecular formula C22H23N5O2 B2538858 7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 727391-40-4](/img/structure/B2538858.png)
7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
BenchChem offers high-quality 7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
a. RORγt Inverse Agonists: These compounds act as RORγt inverse agonists, which play a crucial role in immune regulation and autoimmune diseases.
b. PHD-1 and JAK Inhibitors: 1,2,4-triazolo[1,5-a]pyridines have been investigated as inhibitors for PHD-1 (prolyl hydroxylase domain-containing protein 1) and JAK (Janus kinase) enzymes. These enzymes are implicated in various diseases, including cancer and inflammatory disorders.
c. Cardiovascular Disorders: These compounds find applications in the treatment of cardiovascular disorders, potentially due to their effects on specific signaling pathways.
d. Type 2 Diabetes: Research suggests that 1,2,4-triazolo[1,5-a]pyridines may have therapeutic potential in managing type 2 diabetes.
e. Hyperproliferative Disorders: Their anti-proliferative properties make them interesting candidates for hyperproliferative disorders, such as certain cancers.
Material Sciences
Beyond medicine, 1,2,4-triazolo[1,5-a]pyridines have applications in material sciences:
a. Organic Electronics: These compounds can be incorporated into organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
b. Fluorescent Emitters: Researchers have explored their use as fluorescent emitters, especially in deep-blue bipolar emitters. Their unique packing modes may facilitate carrier transport .
Other Applications
1,2,4-triazolo[1,5-a]pyridines have also been investigated in other contexts:
a. Ruthenium Complexes: They serve as reactants for synthesizing ruthenium (II)-Hmtpo complexes.
b. HIV TAR RNA Binding: Studies have explored their pharmacological activity related to binding to HIV TAR RNA .
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play significant roles in various biological processes, including immune response regulation (RORγt), oxygen sensing in cells (PHD-1), and signal transduction in immune cells (JAK1 and JAK2) .
Mode of Action
Similar [1,2,4]triazolo[1,5-a]pyrimidines have been reported to inhibit enzymes like camp phosphodiesterase (pde) in the cardiovascular system . Inhibition of these enzymes can lead to increased levels of cAMP, which can have various downstream effects, such as vasodilation .
Biochemical Pathways
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been associated with a variety of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The search results suggest that uptake, translocation, and metabolism play key roles in modulating the activity of similar [1,2,4]triazolo[1,5-a]pyrimidines . These factors can significantly impact the bioavailability of the compound.
Result of Action
Similar [1,2,4]triazolo[1,5-a]pyrimidines have shown significant anti-seizure effects , suggesting that this compound may also have potential neurological applications.
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
properties
IUPAC Name |
7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-4-29-17-11-9-16(10-12-17)20-19(15(3)25-22-23-13-24-27(20)22)21(28)26-18-8-6-5-7-14(18)2/h5-13,20H,4H2,1-3H3,(H,26,28)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJMUOJJCABGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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